molecular formula C10H10BrN3O B13911067 [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol

[1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol

Cat. No.: B13911067
M. Wt: 268.11 g/mol
InChI Key: ZDSQSODBOLREAC-UHFFFAOYSA-N
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Description

[1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a bromophenyl group and a methyl group attached to the triazole ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol typically involves the reaction of 4-bromobenzyl alcohol with 5-methyl-1H-1,2,3-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group in [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the bromophenyl group, to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, and conditions such as heating or using a catalyst

Major Products:

    Oxidation: 4-bromobenzaldehyde, 4-bromobenzoic acid

    Reduction: 4-phenyl-5-methyl-1H-1,2,3-triazole

    Substitution: Various substituted triazole derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry:

    Organic Synthesis: [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol involves its interaction with specific molecular targets. In the context of its neuroprotective effects, the compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α). It also reduces endoplasmic reticulum stress and apoptosis in neuronal cells by modulating the expression of chaperone proteins and apoptosis markers .

Comparison with Similar Compounds

  • [1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]methanol
  • [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol
  • [1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol

Comparison:

Properties

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

[1-(4-bromophenyl)-5-methyltriazol-4-yl]methanol

InChI

InChI=1S/C10H10BrN3O/c1-7-10(6-15)12-13-14(7)9-4-2-8(11)3-5-9/h2-5,15H,6H2,1H3

InChI Key

ZDSQSODBOLREAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)CO

Origin of Product

United States

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